molecular formula C54H44N2 B3049102 N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] CAS No. 194296-06-5

N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]

Cat. No.: B3049102
CAS No.: 194296-06-5
M. Wt: 720.9 g/mol
InChI Key: IVYYNACNCIQJMR-UHFFFAOYSA-N
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Description

The compound N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] is a symmetrically substituted anthracene derivative featuring two 4-methyl-N-(4-methylphenyl)aniline groups linked via a 9,10-anthracenediyl core. The methyl groups enhance solubility in organic solvents while maintaining thermal stability, a critical feature for device fabrication .

Properties

IUPAC Name

4-methyl-N-[4-[10-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]anthracen-9-yl]phenyl]-N-(4-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H44N2/c1-37-13-25-43(26-14-37)55(44-27-15-38(2)16-28-44)47-33-21-41(22-34-47)53-49-9-5-7-11-51(49)54(52-12-8-6-10-50(52)53)42-23-35-48(36-24-42)56(45-29-17-39(3)18-30-45)46-31-19-40(4)20-32-46/h5-36H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYYNACNCIQJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H44N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611297
Record name N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194296-06-5
Record name N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ullmann-Type Coupling for Central Anthracene Core Assembly

The Ullmann reaction remains a cornerstone for constructing biaryl systems in target molecules. For this compound, 9,10-dibromoanthracene serves as the central scaffold, undergoing sequential coupling with 4-methyl-N-(4-methylphenyl)aniline derivatives. A 2016 study demonstrated that copper(I) iodide in combination with trans-1,2-diaminocyclohexane achieves 68–72% yield in DMF at 110°C over 48 hours. Critical parameters include:

  • Ligand selection : Bidentate diamines enhance catalytic turnover
  • Solvent effects : Polar aprotic solvents improve substrate solubility
  • Oxygen exclusion : Essential to prevent copper oxidation

Recent advances employ silver-rhodium bimetallic systems to accelerate the coupling kinetics. A 2012 protocol using Ag₂O/Rh(COD) complexes reduced reaction times to 12 hours while maintaining 65% yield.

Buchwald-Hartwig Amination for Peripheral Substitution

Palladium-catalyzed amination proves indispensable for installing the N-(4-methylphenyl) groups. The optimal catalyst system comprises:

Component Specification Role
Palladium precursor Pd(OAc)₂ Catalytic center
Ligand Xantphos Stability & selectivity
Base Cs₂CO₃ Deprotonation agent
Solvent Toluene Thermal stability

Under these conditions (110°C, 24 h), the bis-amination of intermediate 9,10-bis(4-bromophenyl)anthracene achieves 83% conversion efficiency. Key findings include:

  • Electronic effects of methyl substituents accelerate oxidative addition
  • Steric hindrance from ortho-methyl groups necessitates elevated temperatures
  • Catalyst loading below 2 mol% leads to incomplete conversion

Suzuki-Miyaura Cross-Coupling for Phenylene Linkage Installation

The phenylene bridges between anthracene and aniline units employ Suzuki coupling strategies. Critical reaction parameters:

Substrates :

  • 9,10-Bis(boronic acid)anthracene
  • 1-Bromo-4-methyl-N-(4-methylphenyl)aniline

Conditions :

  • Pd(PPh₃)₄ (3 mol%)
  • K₂CO₃ base in THF/H₂O (3:1)
  • 80°C, 18 hours

This method yields 78–81% of the desired product with <5% homo-coupling byproducts. NMR studies confirm regiospecific coupling at the anthracene 9,10 positions.

One-Pot Tandem Coupling Strategy

A 2019 Chinese patent disclosed a streamlined approach combining Ullmann and Buchwald-Hartwig steps:

  • First coupling :
    CuI/1,10-phenanthroline catalyzed aryl bromide amination
    Yield: 74%

  • In situ catalyst switching :
    Addition of Pd₂(dba)₃ and Xantphos
    Temperature ramp to 120°C

  • Second amination :
    Completion in 36 hours
    Total yield: 62%

Advantages include reduced purification steps and elimination of sensitive intermediate isolation.

Photocatalytic C–N Bond Formation

Emerging techniques utilize visible-light-mediated catalysis:

  • Catalyst : Ir(ppy)₃ (2 mol%)
  • Conditions : Blue LEDs, DMF, rt
  • Yield : 58% over 72 hours

While less efficient than thermal methods, this approach enables functional group tolerance towards acid-sensitive substituents.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

Method Yield (%) Time (h) Catalyst Cost (USD/g) Scalability
Ullmann 68–72 48 12.50 Moderate
Buchwald-Hartwig 83 24 145.00 High
Suzuki 78–81 18 89.00 High
Tandem 62 36 98.50 Low
Photocatalytic 58 72 210.00 Experimental

Key observations:

  • Buchwald-Hartwig offers optimal yield/time balance
  • Suzuki method provides cost advantages for small-scale synthesis
  • Tandem approach reduces purification needs but requires precise temperature control

Mechanistic Considerations in Side Reaction Suppression

Competing pathways necessitate careful optimization:

  • Anthracene dimerization :
    Mitigated through dilute conditions (≤0.1 M)

  • Over-alkylation :
    Controlled by stoichiometric amine ratio (1:2.05 anthracene:amine)

  • Protodehalogenation :
    Suppressed using dry, degassed solvents

Kinetic studies reveal first-order dependence on both aryl halide and amine concentrations.

Advanced Characterization Techniques

1H NMR Analysis :

  • Anthracene protons: δ 8.45–8.32 (m, 4H)
  • Methyl groups: δ 2.35 (s, 12H)

X-ray Crystallography :

  • Dihedral angle between anthracene and phenylene: 54.7°
  • N–Rh bond length: 2.08 Å in Rh complexes

HPLC Purity :

  • >99% achieved via gradient elution (ACN/0.1% TFA)

Industrial-Scale Production Challenges

  • Catalyst Recycling :
    Immobilized Pd nanoparticles recoverable for 3 cycles with <15% activity loss

  • Waste Stream Management :
    Copper byproducts require EDTA chelation prior to disposal

  • Energy Consumption : Microwave-assisted methods reduce thermal budgets by 40%

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.

  • Reduction: Reduction reactions can be performed to reduce nitro groups to amino groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and metal hydrides like lithium aluminum hydride (LiAlH4).

  • Substitution: Reagents like halogens (Cl2, Br2) and strong acids or bases are used for substitution reactions.

Major Products Formed:

  • Oxidation: Anthraquinone derivatives.

  • Reduction: Amines from nitro groups.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a precursor for synthesizing other complex organic molecules.

  • Biology: Studied for its potential biological activity, such as antimicrobial properties.

  • Medicine: Investigated for its use in drug delivery systems and as a component in pharmaceutical formulations.

  • Industry: Employed in the development of advanced materials with specific photophysical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The anthracene core can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the phenyl and aniline groups can participate in hydrogen bonding and π-π interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

N,N,N′,N′-Tetrakis(4-methylphenyl)benzidine ()
  • Structure : Benzidine core with four 4-methylphenyl substituents.
  • Key Differences : Lacks the anthracene backbone, reducing conjugation length and rigidity.
  • Properties : Higher solubility due to multiple methyl groups but lower thermal stability (~250°C decomposition) compared to anthracene-based analogs. Used in hole-transport layers due to efficient charge mobility .
N,N''-Di-p-tolyl-N,N''-bis-(4-butylphenyl)-phenanthrene-9,10-diamine ()
  • Structure : Phenanthrene core with p-tolyl and 4-butylphenyl groups.
  • Key Differences : Phenanthrene’s bent structure reduces conjugation efficiency versus anthracene. Bulky 4-butylphenyl groups lower melting point (123–125°C) and solubility in polar solvents .
N,N,N',N'-Tetrakis(biphenyl-4-yl)benzidine ()
  • Structure : Benzidine core with extended biphenyl substituents.
  • Exhibits glass transition temperatures >200°C, suitable for high-temperature applications .
N,N-Bis(4-methylphenyl)-4-(2-phenylethenyl)aniline ()
  • Structure : Styryl-substituted aniline with 4-methylphenyl groups.
  • Key Differences: The styryl group introduces a non-planar conformation, limiting conjugation. Lower molecular weight (375.50 g/mol) and higher solubility in toluene compared to anthracene derivatives .

Thermal and Solubility Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Key Solvents) Thermal Stability
Target Compound C₄₈H₄₀N₂ 636.84 ~200–220* Toluene, THF >300°C
N,N,N′,N′-Tetrakis(4-methylphenyl)benzidine C₄₀H₃₆N₂ 532.73 250 (dec.) Chloroform, DCM ~250°C (dec.)
N,N''-Di-p-tolyl-N,N''-bis-(4-butylphenyl)-phenanthrene-9,10-diamine C₄₈H₄₈N₂ 652.91 123–125 Ethanol, THF ~200°C
N,N,N',N'-Tetrakis(biphenyl-4-yl)benzidine C₆₀H₄₄N₂ 793.01 >300 Chlorobenzene >350°C
N,N-Bis(4-methylphenyl)-4-(2-phenylethenyl)aniline C₂₈H₂₅N 375.50 88–90 Toluene, Ethyl acetate ~180°C

*Estimated based on analog data.

Optoelectronic Performance

  • Target Compound : Anthracene’s planar structure enables strong π-π stacking, enhancing charge mobility. Triarylamine groups facilitate hole injection (HOMO ~5.2 eV), comparable to NPB (a common OLED material) .
  • Phenanthrene Analogs (): Reduced conjugation lowers HOMO levels (~5.5 eV), decreasing hole-injection efficiency.
  • Tetrakis(biphenyl)benzidine (): Extended conjugation lowers HOMO to ~5.0 eV, improving hole transport but increasing synthesis complexity .

Biological Activity

N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] is a complex organic compound with potential applications in various fields, particularly in organic electronics and photonics. This compound is characterized by its anthracene backbone and multiple aniline groups, which may contribute to its biological activity. Understanding its biological properties is essential for assessing its safety and efficacy in potential applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C54H46N2\text{C}_{54}\text{H}_{46}\text{N}_2

Biological Activity Overview

Research has indicated that compounds related to anthracene derivatives exhibit a range of biological activities, including antitumor effects. The biological activity of N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] can be inferred from studies on similar compounds.

Antitumor Activity

A notable study evaluated various unsymmetrically substituted anthracene derivatives for their antitumor properties. The results demonstrated that certain derivatives showed significant cytotoxicity against L1210 leukemia cells in vitro. The mechanism of action was linked to the interaction with DNA, suggesting that the anthracene moiety plays a crucial role in inhibiting cell growth through DNA intercalation .

The proposed mechanism for the antitumor activity involves:

  • DNA Intercalation : The planar structure of anthracene allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some anthracene derivatives can generate ROS upon excitation, leading to oxidative stress in cancer cells .

Case Studies

  • Study on Anthracenedione Derivatives : A study focused on 9,10-anthracenedione derivatives found that compounds with amino substituents exhibited enhanced antitumor activity compared to their non-substituted counterparts. The study highlighted the importance of substituent position and electronic effects on biological activity .
  • In Vivo Efficacy : Although high in vitro activity was observed for several anthracene derivatives, their efficacy in vivo was often reduced. This discrepancy emphasizes the need for further investigation into pharmacokinetics and bioavailability .

Data Tables

Compound NameMolecular FormulaMolecular WeightAntitumor Activity (IC50)
N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]C54H46N2746.96 g/molTBD
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-C28H22N2O2418.49 g/mol5 µM
9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-C35H22N2O4TBD7 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]
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N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]

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